molecular formula C20H30N2O2S B11826933 tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11826933
M. Wt: 362.5 g/mol
InChI Key: WAYTVOZJDMGQJA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a pyridine ring, and a cyclohexylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step often includes the protection of the amine group with a tert-butyl group using tert-butyl chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the sulfur atom, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives or thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with molecular targets through its heterocyclic rings and sulfur atom. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 2-(2-(phenylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Comparison: While these compounds share a similar core structure, the nature of the substituent on the sulfur atom (cyclohexyl, phenyl, methyl, or ethyl) significantly affects their chemical properties and potential applications. The cyclohexylthio group in tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate provides unique steric and electronic effects, making it distinct from its analogs.

Properties

Molecular Formula

C20H30N2O2S

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl 2-(2-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H30N2O2S/c1-20(2,3)24-19(23)22-14-8-12-17(22)16-11-7-13-21-18(16)25-15-9-5-4-6-10-15/h7,11,13,15,17H,4-6,8-10,12,14H2,1-3H3

InChI Key

WAYTVOZJDMGQJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)SC3CCCCC3

Origin of Product

United States

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